2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide
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Overview
Description
2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological activity.
Scientific Research Applications
Potential Antipsychotic Properties
Research involving similar compounds, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has explored their potential antipsychotic properties. These compounds, including variations like 2-(Diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, have been found to exhibit antipsychotic-like profiles in behavioral animal tests. Interestingly, these compounds do not interact with dopamine receptors like conventional antipsychotics, suggesting a novel mechanism of action that could inform further development of antipsychotic drugs without the typical side effects associated with dopamine receptor antagonism (Wise et al., 1987).
Antioxidant and Antimicrobial Applications
Compounds structurally related to the molecule of interest, specifically pyrazole-acetamide derivatives, have shown significant antioxidant activity. These activities were evaluated using methods such as DPPH, ABTS, and FRAP assays, indicating that such compounds, including coordination complexes of these derivatives, possess considerable antioxidant potential. Additionally, these compounds have demonstrated antimicrobial properties against various pathogenic bacteria and fungi, suggesting their potential utility in developing new antioxidant and antimicrobial agents (Chkirate et al., 2019).
Anti-Inflammatory Activity
Research on related compounds, such as N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides, has indicated potential anti-inflammatory activity. Several derivatives synthesized in studies showed significant anti-inflammatory effects, underscoring the chemical framework's relevance in developing new anti-inflammatory agents (Sunder et al., 2013).
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thieno[3,4-c]pyrazole core: This can be achieved through cyclization reactions involving appropriate thioamide and hydrazine derivatives.
Introduction of the 3,4-dimethoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the 4-fluorophenyl group: This can be done using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-28-18-8-3-13(9-19(18)29-2)10-20(26)23-21-16-11-30(27)12-17(16)24-25(21)15-6-4-14(22)5-7-15/h3-9H,10-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIGOEGJGULXFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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